molecular formula C9H14ClF2NO B1476616 3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2090611-53-1

3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476616
CAS No.: 2090611-53-1
M. Wt: 225.66 g/mol
InChI Key: DACQQUJLWHCKDO-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, incorporating both a chloroacetone moiety and a difluoromethyl-substituted piperidine ring, makes it a valuable intermediate for the synthesis of more complex molecules. The chloro group is a versatile handle for further functionalization, particularly in nucleophilic substitution reactions, enabling researchers to create diverse compound libraries. The inclusion of a fluorine atom is a common strategy in drug design, as it can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Chlorine-containing scaffolds are a mainstay in pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring their critical role in developing therapeutic agents for a wide range of diseases . This compound serves as a key precursor in exploratory research, facilitating the development of novel chemical entities for biological screening. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-1-[3-(difluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO/c10-4-3-8(14)13-5-1-2-7(6-13)9(11)12/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACQQUJLWHCKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, chemical properties, biological mechanisms, and relevant research findings.

The compound has the following characteristics:

  • Molecular Formula : C9H14ClF2NO
  • Molecular Weight : 225.66 g/mol
  • CAS Number : 2091716-55-9

The structure features a piperidine ring substituted with a difluoromethyl group and a chloro group, which may influence its biological activity by affecting lipophilicity and receptor interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Fluoromethylation : The piperidine ring is fluoromethylated using suitable fluoromethylating agents.
  • Chlorination : The resulting intermediate undergoes chlorination to introduce the chloro group.
  • Coupling Reaction : Finally, the chlorinated intermediate is coupled with a propanone derivative to yield the final product.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. Research indicates that compounds with similar structures can act as inhibitors or modulators of various biological pathways. For instance, fluorinated derivatives have been shown to enhance binding affinity and selectivity for certain receptors, such as serotonin receptors .

In Vitro Studies

Recent studies have explored the effects of this compound on various biological systems:

  • Serotonin Receptor Modulation : Compounds with similar piperidine structures have demonstrated selective binding to serotonin receptors, suggesting potential antidepressant or anxiolytic properties .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC9H14ClF2NOPotential serotonin receptor modulator
3-Chloro-1-(4-fluoromethyl)piperidin-1-yl)propan-1-oneC9H15ClFNOSelective for 5-HT1D receptors
3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-oneC9H15ClNLacks fluorine substitution, lower activity

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares a core structure with several analogs, differing primarily in substituents on the piperidine ring and the ketone side chain. Key comparisons include:

Compound Name Substituent on Piperidine Ketone Side Chain Molecular Formula Molecular Weight (g/mol) Key Properties
3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one (Target) 3-(difluoromethyl) 3-chloropropan-1-one C₉H₁₁ClF₂NO 233.64 (calculated) High electronegativity due to difluoromethyl; potential metabolic stability
3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one 4-hydroxy-4-(trifluoromethyl) 3-chloropropan-1-one C₉H₁₁ClF₃NO₂ 259.65 Hydroxy group increases polarity; trifluoromethyl enhances lipophilicity
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one 4-(thiomorpholin-4-yl) 3-chloropropan-1-one C₁₂H₂₁ClN₂OS 276.83 Sulfur-containing moiety may improve membrane permeability
1-(3-((6-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one 3-(pyrimidoindole-bromo substituent) propan-1-one C₁₈H₂₁BrN₆O 425.30 Brominated heterocycle enhances kinase inhibitory activity (IC₅₀ = 360 nM)
3-Chloro-1-(thiophen-2-yl)propan-1-one N/A (thiophene instead of piperidine) 3-chloropropan-1-one C₇H₇ClOS 174.65 Simpler aromatic system; synthesized via Friedel-Crafts acylation (80–90% yield)

Key Research Findings

Substituent Effects : Halogenated or fluorinated groups on the piperidine ring significantly alter bioactivity. For example, bromo-substituted pyrimidoindoles show higher potency than chloro analogs .

Synthetic Efficiency : Friedel-Crafts acylation is robust for aromatic ketones but less applicable to aliphatic systems like piperidine, where coupling reagents (e.g., PyBOP) are preferred .

Preparation Methods

Starting Materials

Synthetic Route

The most common approach involves the nucleophilic substitution of the piperidine nitrogen on a 3-chloropropan-1-one derivative:

  • The nitrogen atom of 3-(difluoromethyl)piperidine acts as a nucleophile.
  • It attacks the electrophilic carbonyl carbon of 3-chloropropan-1-one or its activated derivative (such as an acid chloride).
  • This reaction forms the amide or ketone linkage, yielding this compound.

Reaction Conditions

  • Solvent : Polar aprotic solvents such as dichloromethane or tetrahydrofuran are preferred for facilitating nucleophilic substitution.
  • Temperature : Mild heating (around 50–80 °C) to promote reaction without decomposition.
  • Catalysts/Base : Use of a base (e.g., triethylamine) to neutralize generated acid and drive the reaction forward.
  • Time : Reaction times vary from several hours to overnight depending on the scale and reagents.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description
1 3-(Difluoromethyl)piperidine, 3-chloropropionyl chloride, triethylamine, dichloromethane, 0–25 °C Slowly add 3-chloropropionyl chloride to a stirred solution of 3-(difluoromethyl)piperidine and triethylamine in dichloromethane under cooling to control exotherm.
2 Stir at room temperature for 4–6 hours Allow reaction to proceed to completion, monitored by TLC or HPLC.
3 Work-up: aqueous wash, drying over anhydrous sodium sulfate Remove inorganic salts and dry organic layer.
4 Purification by column chromatography or recrystallization Obtain pure this compound.

Alternative Synthetic Routes

  • Direct alkylation : Reacting 3-(difluoromethyl)piperidine with 3-chloropropan-1-one under basic conditions to achieve substitution at the nitrogen.
  • Stepwise synthesis : First preparing 3-chloropropan-1-ol via chlorination of 1,3-propanediol, then oxidation to 3-chloropropan-1-one, followed by coupling with the difluoromethyl piperidine.
  • Use of activated intermediates : Employing acid chlorides or anhydrides to improve coupling efficiency.

Research Findings and Optimization

  • The choice of solvent and base critically affects yield and purity.
  • Controlling temperature during addition of acyl chloride prevents side reactions.
  • Purification methods such as silica gel chromatography or crystallization are essential to remove unreacted starting materials and byproducts.
  • The difluoromethyl group on the piperidine ring is stable under the reaction conditions, allowing for selective functionalization at the nitrogen.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Conditions Advantages Disadvantages
Nucleophilic acylation 3-(Difluoromethyl)piperidine + 3-chloropropionyl chloride Acylation DCM, triethylamine, 0–25 °C High selectivity, good yield Requires acid chloride, moisture sensitive
Direct alkylation 3-(Difluoromethyl)piperidine + 3-chloropropan-1-one N-alkylation Basic medium, mild heat Simpler reagents Lower yield, possible side reactions
Stepwise synthesis via 3-chloropropanol 1,3-propanediol → 3-chloropropanol → oxidation → coupling Multi-step Various Allows intermediate isolation More steps, time-consuming

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-one

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